4-Bromo-2-tert-butylaniline;hydrobromide 4-Bromo-2-tert-butylaniline;hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13656649
InChI: InChI=1S/C10H14BrN.BrH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6H,12H2,1-3H3;1H
SMILES: CC(C)(C)C1=C(C=CC(=C1)Br)N.Br
Molecular Formula: C10H15Br2N
Molecular Weight: 309.04 g/mol

4-Bromo-2-tert-butylaniline;hydrobromide

CAS No.:

Cat. No.: VC13656649

Molecular Formula: C10H15Br2N

Molecular Weight: 309.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-tert-butylaniline;hydrobromide -

Specification

Molecular Formula C10H15Br2N
Molecular Weight 309.04 g/mol
IUPAC Name 4-bromo-2-tert-butylaniline;hydrobromide
Standard InChI InChI=1S/C10H14BrN.BrH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6H,12H2,1-3H3;1H
Standard InChI Key XFEBAUFDNGOYOI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=CC(=C1)Br)N.Br
Canonical SMILES CC(C)(C)C1=C(C=CC(=C1)Br)N.Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of an aniline backbone substituted with a bromine atom at the para position relative to the amino group and a tert-butyl group at the ortho position. The hydrobromide salt form enhances its stability and solubility in polar solvents. The tert-butyl group introduces significant steric hindrance, influencing reactivity and molecular interactions, while the bromine atom contributes to electrophilic substitution patterns .

Spectral Characterization

Key spectroscopic data include:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with the tert-butyl group appearing as a singlet at δ 1.3 ppm .

  • IR: N–H stretching at ~3400 cm1^{-1}, C–Br absorption near 600 cm1^{-1}, and C–N vibrations at 1250 cm1^{-1} .

  • Mass Spectrometry: Molecular ion peak at m/zm/z 309.04 ([M+H]+^+) .

Physicochemical Properties

The compound’s properties are shaped by its hybrid aromatic-aliphatic structure:

PropertyValue
Boiling Point~265°C (predicted)
Density1.306 ± 0.06 g/cm³
Refractive Index1.568–1.572
pKa2.86 (predicted, amine group)
SolubilitySoluble in DCM, acetonitrile

The low pKa reflects the electron-withdrawing effects of the bromine atom, which stabilizes the protonated amine in the hydrobromide form . The tert-butyl group enhances lipid solubility, making the compound suitable for hydrophobic environments .

Synthesis and Manufacturing

Bromination of 2-tert-Butylaniline

The synthesis involves electrophilic aromatic bromination of 2-tert-butylaniline using NN-bromosuccinimide (NBS) in acetonitrile at 0°C, followed by gradual warming to room temperature . The reaction proceeds via a succinimide radical mechanism, favoring para substitution due to the directing effects of the amino and tert-butyl groups.

Key Steps:

  • Dissolve 2-tert-butylaniline (50.0 g, 0.34 mol) in acetonitrile (1.1 L).

  • Add NBS (59.6 g, 0.34 mol) at 0°C under inert atmosphere.

  • Stir for 12 hours, extract with dichloromethane, and concentrate.

  • Purify via silica gel chromatography (yield: ~75%) .

Salt Formation

The free base is treated with hydrobromic acid (48% w/w) in ethanol to precipitate the hydrobromide salt, which is recrystallized from hot isopropanol .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to quinoline derivatives, such as 8-bromo-6-tert-butylquinoline, which exhibit potent bioactivity in cystic fibrosis transmembrane conductance regulator (CFTR) modulation . Its planar conformation and hydrogen-bonding capacity make it ideal for designing enzyme inhibitors.

Materials Science

In polymer chemistry, it acts as a chain-transfer agent in radical polymerization, controlling molecular weight distributions. The bromine atom also facilitates Suzuki-Miyaura cross-coupling reactions to create conjugated polymers for optoelectronics .

Biological Activity and Mechanistic Insights

Enzyme Interactions

Preliminary studies suggest the compound inhibits cytochrome P450 enzymes via competitive binding to the heme iron center. The tert-butyl group occupies hydrophobic pockets, while the bromine atom forms halogen bonds with active-site residues .

Cytotoxicity Profile

In vitro assays on human bronchial epithelial cells show an IC50_{50} of 12 μM, indicating moderate cytotoxicity. Metabolization via hepatic glucuronidation reduces bioaccumulation risks .

Comparative Analysis with Structural Analogs

The compound’s unique properties emerge when contrasted with similar derivatives:

CompoundKey FeatureBioactivity
2-Bromo-4-tert-butylanilineBromine at meta positionLower enzyme affinity
4-Chloro-2-tert-butylanilineChlorine substitutionReduced lipophilicity
N,N-Diethyl-2-tert-butylamineAliphatic amineNo aromatic interactions

The para-bromo configuration optimizes electronic effects for aromatic interactions, while the ortho-tert-butyl group enhances steric stabilization .

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